1-Hydroxypyrene

描述

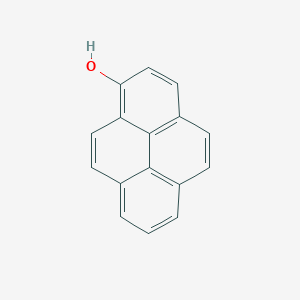

1-羟基芘,也称为芘-1-醇,是芘的羟基化衍生物,芘是一种多环芳烃。它是人体代谢物,可以在暴露于空气污染的人的尿液中找到。 该化合物通常用作暴露于多环芳烃的生物标志物,多环芳烃是环境污染物 .

准备方法

合成路线和反应条件: 1-羟基芘可以通过多种方法合成。一种常见的方法是将1-烷氧基芘与烷基硫醇和强碱在50至120°C的温度下反应。 然后处理反应混合物以回收溶剂,提取产物,并将其纯化以达到高纯度 .

工业生产方法: 1-羟基芘的工业生产通常涉及类似的合成路线,但规模更大。该过程包括溶剂回收、提取和纯化等步骤,以确保产品符合所需的纯度标准。 所使用的原材料相对简单且成本效益高,使该工艺在经济上可行 .

化学反应分析

反应类型: 1-羟基芘会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂进行。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤化反应可以在特定条件下使用氯或溴等卤素进行。

主要产物: 从这些反应中形成的主要产物取决于反应类型和所用试剂。 例如,1-羟基芘的氧化会导致芘醌的形成 .

科学研究应用

Biomonitoring of PAH Exposure

1-Hydroxypyrene is primarily used as a biomarker to assess human exposure to PAHs. As a metabolite of pyrene, it is commonly measured in urine samples. The following points summarize its application in biomonitoring:

- Detection Methods : Advanced methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection have been developed for accurate quantification of 1-OHP in urine. A study improved the sensitivity of this method, achieving a detection limit of 0.05 pmol/mL urine, which is crucial for molecular epidemiology studies .

- Occupational Health : 1-OHP serves as a reliable biomarker for workers exposed to PAHs in various industries, including aluminum smelting, asphalt paving, and coke oven operations. The benchmark guidelines suggest that urinary levels of 1-OHP can indicate the extent of exposure and potential health risks .

Table 1: Urinary this compound Levels in Occupational Settings

| Industry | Reference Level (μmol/mol creatinine) | No Biological Effect Level (μmol/mol creatinine) |

|---|---|---|

| Non-smokers | 0.76 | 1.4 |

| Smokers | 0.24 | - |

| Coke Oven Workers | - | 2.3 |

| Aluminum Production Workers | - | 4.9 |

Epidemiological Studies

This compound has been extensively utilized in epidemiological studies to link PAH exposure to health outcomes such as cancer:

- Cancer Risk Assessment : Research indicates that higher levels of urinary 1-OHP correlate with increased cancer mortality rates among workers exposed to PAHs over extended periods . However, establishing a definitive health-based limit value remains challenging due to insufficient longitudinal studies.

- Environmental Exposure Studies : In studies assessing the impact of environmental pollutants on populations, urinary 1-OHP levels have been used to gauge community exposure to PAHs from sources such as vehicle emissions and industrial discharges .

Environmental Monitoring

In addition to human health applications, this compound is critical in environmental monitoring:

- Aquatic Contamination Studies : A study demonstrated that measuring 1-OHP levels in aquatic environments can help assess contamination levels by PAHs, providing insights into ecological risks associated with industrial activities .

- Toxicological Assessments : Research has shown that environmental chemicals, including PAHs like pyrene, can affect cardiomyocyte function at high exposure levels. This highlights the relevance of monitoring biomarkers like 1-OHP in understanding the broader implications of environmental pollution on public health .

Case Studies

Several case studies illustrate the applications of this compound:

- Coke Oven Workers : A study measured urinary 1-OHP concentrations among workers and found significant correlations between airborne PAH concentrations and urinary levels, establishing a direct link between occupational exposure and health risks .

- Community Exposure Assessment : In urban settings near highways, researchers collected urine samples from residents and correlated the levels of 1-OHP with traffic-related emissions, demonstrating its utility in public health surveillance .

作用机制

1-Hydroxypyrene exerts its effects primarily through its role as a metabolite of pyrene. It is formed in the body through the enzymatic hydroxylation of pyrene. This compound can then be further metabolized and excreted in the urine. The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in its metabolism .

相似化合物的比较

- 1-Hydroxyphenanthrene

- 2-Hydroxyphenanthrene

- 3-Hydroxyphenanthrene

- 4-Hydroxyphenanthrene

Comparison: 1-Hydroxypyrene is unique due to its specific structure and the position of the hydroxyl group. This uniqueness makes it a reliable biomarker for exposure to polycyclic aromatic hydrocarbons, unlike other similar compounds which may not be as specific or sensitive .

生物活性

1-Hydroxypyrene (1-OHP) is a significant metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH), and serves as a biomarker for exposure to PAHs. Its biological activity is closely linked to its role in environmental health and human exposure assessments, particularly in occupational settings. This article delves into the biological activity of this compound, emphasizing its implications for health, exposure monitoring, and potential carcinogenic effects.

Overview of this compound

This compound is primarily formed through the metabolic conversion of pyrene, which is found in various environmental sources, including fossil fuels and combustion processes. As a metabolite, it is excreted in urine, making it a valuable biomarker for assessing PAH exposure. The half-life of 1-OHP ranges from 6 to 35 hours, with an average of about 18 to 20 hours, indicating that urinary concentrations reflect recent exposure levels .

Biological Monitoring and Health Implications

Biomarker for PAH Exposure

This compound is widely used as a biological monitoring indicator due to its high correlation with PAH exposure. Studies have shown that urinary levels of 1-OHP can be significantly elevated in populations exposed to PAHs, such as workers in industries involving coal tar and aluminum production. For instance, a study found that approximately 27% of fuel attendants and 22% of auto mechanics had detectable levels of 1-OHP in their urine, while no detectable levels were found in commercial drivers or control groups .

Cancer Risk Assessment

The presence of this compound in urine has been linked to an increased risk of cancer. Epidemiological studies suggest that elevated urinary concentrations correlate with higher incidences of cancer among exposed populations. A benchmark guideline has been proposed for urinary 1-OHP levels, indicating that concentrations above certain thresholds may signify potential genotoxic effects and increased cancer risk .

Case Studies

Occupational Exposure Studies

Several studies have highlighted the significance of monitoring urinary 1-OHP in occupational settings:

- Coal Tar Workers : A study on workers exposed to coal tar demonstrated that those with higher urinary concentrations of 1-OHP exhibited increased mutagenic activity in their urine compared to non-exposed individuals. This suggests a direct correlation between occupational exposure to PAHs and the biological activity indicated by urinary metabolites .

- Charcoal Workers : Another investigation assessed charcoal workers during pyrolysis processes in Nigeria, revealing elevated levels of urinary 1-OHP as an indicator of PAH exposure during charcoal production .

Table 1: Urinary Levels of this compound in Different Occupational Groups

| Occupational Group | Percentage with Detectable Levels | Average Concentration (μmol/mol creatinine) |

|---|---|---|

| Fuel Attendants | 27% | Not specified |

| Auto Mechanics | 22% | Not specified |

| Commercial Drivers | 0% | Not applicable |

| Control Group | 0% | Not applicable |

Table 2: Benchmark Guidelines for Urinary this compound

| Guideline Level | Concentration (μmol/mol creatinine) |

|---|---|

| Reference Value (non-smokers) | 0.24 |

| Reference Value (smokers) | 0.76 |

| No-Biological-Effect Level | 1.4 |

| Occupational Exposure Limit (Coke Ovens) | 2.3 |

| Occupational Exposure Limit (Aluminum Production) | 4.9 |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Asthma Correlation : Elevated levels of urinary PAH metabolites, including 1-OHP, have been associated with an increased risk of asthma in adults. Specifically, individuals with higher concentrations showed over fifteen times the risk compared to those in lower quartiles .

- Electrochemical Detection : Innovative methods are being developed for detecting urinary 1-OHP using electrochemical sensors, enhancing the sensitivity and specificity of monitoring techniques .

属性

IUPAC Name |

pyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038298 | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5315-79-7, 63021-84-1 | |

| Record name | 1-Hydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxypyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-hydroxypyrene (1-OHP)?

A1: this compound is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is considered a reliable biomarker for assessing human exposure to PAHs. [, , , , , , ]

Q2: Why is 1-OHP used as a biomarker for PAH exposure?

A2: 1-OHP is a major metabolite of pyrene, and pyrene is commonly found in PAH mixtures. It is readily detectable in urine, and its presence is closely correlated with the levels of other PAHs in the environment. [, , , , ]

Q3: How is 1-OHP detected and measured in urine?

A3: Several methods can be used to detect and quantify 1-OHP in urine, including high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and resonance light scattering (RLS) techniques. [, , , , ]

Q4: How do smoking and diet influence urinary 1-OHP levels?

A4: Smoking is a significant source of PAH exposure and can lead to elevated levels of 1-OHP in urine. Similarly, consuming grilled or smoked food can also contribute to increased 1-OHP levels. These factors must be considered when using 1-OHP as a biomarker for occupational PAH exposure. [, , , , , , ]

Q5: What is the half-life of 1-OHP in the human body?

A5: The half-life of 1-OHP is relatively short, around 6-35 hours, meaning it is primarily indicative of recent PAH exposure. [, ]

Q6: What are the advantages of using 1-OHP as a biomarker over traditional air monitoring methods?

A6: While air monitoring measures external exposure, 1-OHP reflects the actual internal dose of PAHs absorbed by the body through various routes, including inhalation and dermal contact. This provides a more comprehensive picture of individual exposure. [, , , ]

Q7: What are the health risks associated with PAH exposure?

A7: Exposure to PAHs, particularly those classified as carcinogenic, has been linked to an increased risk of various cancers, including lung, skin, and bladder cancer. [, , , , , , , ]

Q8: Are there specific occupational groups at a higher risk of PAH exposure?

A8: Yes, several occupations are associated with elevated PAH exposure risks. These include coke oven workers, asphalt workers, rubber manufacturing workers, aluminum production workers, and those working in petrochemical industries. [, , , , , , , , , , ]

Q9: What protective measures can be taken to minimize PAH exposure in occupational settings?

A9: Several measures can reduce occupational PAH exposure: using appropriate personal protective equipment (PPE) like respirators and gloves, implementing engineering controls to minimize emissions, promoting good hygiene practices, and conducting regular monitoring of workplace air and worker urine samples. [, , , , , ]

Q10: Can DNA damage be used as an indicator of PAH exposure?

A10: Yes, studies have shown a correlation between urinary 1-OHP levels and DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) and micronuclei frequency in lymphocytes, suggesting that 1-OHP can serve as an indicator of PAH-induced genotoxicity. [, , , , , ]

Q11: What are the challenges in measuring 1-OHP at low exposure levels?

A11: Accurately measuring low levels of 1-OHP can be challenging due to the presence of potential interferents in urine and the need for highly sensitive analytical methods. Techniques like HPLC-MS/MS with isotopic-labeled internal standards have been employed to improve sensitivity and specificity. [, ]

Q12: How does the sensitivity of 1-OHP as a biomarker vary with exposure levels?

A12: While 1-OHP effectively reflects high PAH exposures, its sensitivity at lower levels may be limited. Studies suggest that urinary 1-OHP levels may not always correlate significantly with exposure at very low concentrations. [, ]

Q13: What is the significance of 1-OHP glucuronide in PAH exposure assessment?

A13: 1-OHP glucuronide is a conjugated form of 1-OHP found in urine. Measuring both free and conjugated 1-OHP provides a more complete picture of pyrene metabolism and elimination, offering valuable insights into PAH exposure assessment. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。